ethyl 2-[(6-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-6-oxohexanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the cyclohepta[b]thiophene core, followed by the introduction of the diimino and dioxohexane groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Hydrolysis reactions can break down the ester groups in the compound, leading to the formation of carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) can be compared with other similar compounds, such as:
Diethyl 2,2’-[(1,6-dioxo-1,6-hexanediyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate): This compound has a similar structure but differs in the cyclohepta[b]thiophene core.
Diethyl 2,2’-[(1,6-dioxo-1,6-hexanediyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate): Another similar compound with slight variations in the core structure.
The uniqueness of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) lies in its specific functional groups and the resulting properties, which make it suitable for a wide range of applications .
Properties
Molecular Formula |
C30H40N2O6S2 |
---|---|
Molecular Weight |
588.8g/mol |
IUPAC Name |
ethyl 2-[[6-[(3-ethoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-6-oxohexanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H40N2O6S2/c1-3-37-29(35)25-19-13-7-5-9-15-21(19)39-27(25)31-23(33)17-11-12-18-24(34)32-28-26(30(36)38-4-2)20-14-8-6-10-16-22(20)40-28/h3-18H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
ROVJDXOTEVRHKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC |
Origin of Product |
United States |
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